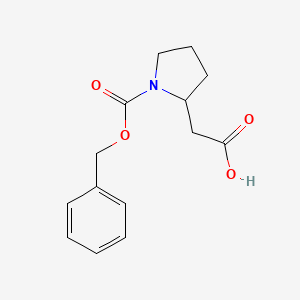

2-(1-(Benzyloxycarbonyl)pyrrolidin-2-yl)acetic acid

Descripción

2-(1-(Benzyloxycarbonyl)pyrrolidin-2-yl)acetic acid is a synthetic intermediate featuring a pyrrolidine ring (a five-membered secondary amine) with two key substituents:

- 1-Position: A benzyloxycarbonyl (Cbz) group, a widely used amine-protecting group in organic synthesis.

Molecular Formula: C₁₄H₁₇NO₄ Molecular Weight: ~263.29 g/mol (estimated based on analogs like CAS 219560-29-9) . Applications: Primarily utilized in peptide synthesis and medicinal chemistry as a building block for introducing chiral pyrrolidine scaffolds. The Cbz group enhances stability during synthetic steps but is cleavable under hydrogenolysis or acidic conditions.

Propiedades

IUPAC Name |

2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)9-12-7-4-8-15(12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCNCAUMHGXGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511992 | |

| Record name | {1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889953-03-1 | |

| Record name | {1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Benzyloxycarbonyl)pyrrolidin-2-yl)acetic acid typically involves the protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the acetic acid moiety. One common method involves the reaction of pyrrolidine with benzyl chloroformate to form the Cbz-protected pyrrolidine. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-(Benzyloxycarbonyl)pyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols.

Aplicaciones Científicas De Investigación

2-(1-(Benzyloxycarbonyl)pyrrolidin-2-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the production of fine chemicals and as a building block for more complex molecules.

Mecanismo De Acción

The mechanism of action of 2-(1-(Benzyloxycarbonyl)pyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with biological molecules without undergoing unwanted reactions. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Stereochemical and Positional Effects: The 3-yl acetic acid isomer (CAS 219560-29-9) differs from the target compound in the acetic acid’s position on the pyrrolidine ring. This minor structural shift could alter hydrogen-bonding networks (as inferred from hydrogen-bonding analysis principles ) and solubility. CAS 1353963-06-0 replaces the Cbz group with a benzyl group and introduces an isopropyl-amino moiety, significantly increasing molecular weight (290.41 vs. 263.29). This modification may enhance lipophilicity, impacting bioavailability in drug discovery contexts.

Functional Group Variations: CAS 1354002-28-0 and 1353966-84-3 feature a Cbz-protected aminomethyl group at the pyrrolidine-2-position, shifting the acetic acid to the 1-position.

Safety and Handling :

- The target compound and its analogs (e.g., CAS 219560-29-9 ) share common hazards, including skin/eye irritation (H315, H319), typical of carboxylic acids.

Actividad Biológica

2-(1-(Benzyloxycarbonyl)pyrrolidin-2-yl)acetic acid, with the CAS number 889953-03-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring substituted with a benzyloxycarbonyl group. This structural feature is significant for its biological interactions and pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₁O₃ |

| Molecular Weight | 235.26 g/mol |

| Solubility | Soluble in organic solvents; slightly soluble in water |

The biological activity of this compound primarily involves its interaction with various molecular targets within the body. It has been shown to modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions.

Therapeutic Applications

Research indicates that this compound has potential applications in treating various conditions:

- Neurological Disorders : Due to its ability to modulate neurotransmitter systems, it may be beneficial in treating conditions like anxiety and depression.

- Anti-inflammatory Effects : Its enzyme inhibition capabilities suggest potential use in managing inflammatory diseases.

Case Studies and Research Findings

- Study on Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited neuroprotective properties in animal models of neurodegenerative diseases. The mechanism was attributed to the inhibition of oxidative stress pathways.

- Anti-inflammatory Activity : Another research highlighted its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, suggesting its potential for treating chronic inflammatory conditions.

Table 2: Summary of Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Neuroprotective Activity | Inhibition of oxidative stress; protective effects in models | |

| Anti-inflammatory Effects | Reduced cytokine levels; potential therapeutic use |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption with a potential for metabolic conversion into active metabolites. Understanding its pharmacokinetics is crucial for determining dosing regimens and therapeutic efficacy.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Moderate |

| Half-life | Variable |

| Metabolism | Hepatic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.